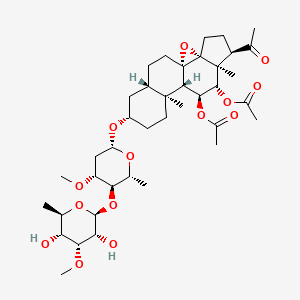

Marsdenoside F

Description

Properties

IUPAC Name |

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H60O14/c1-18(40)25-12-15-39-37(25,7)34(50-22(5)42)32(49-21(4)41)33-36(6)13-11-24(16-23(36)10-14-38(33,39)53-39)51-27-17-26(45-8)30(20(3)47-27)52-35-29(44)31(46-9)28(43)19(2)48-35/h19-20,23-35,43-44H,10-17H2,1-9H3/t19-,20-,23+,24+,25+,26-,27+,28-,29-,30-,31-,32+,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRABBHSPXPECV-IYNXUUSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CC[C@]56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@H]7C(=O)C)C)OC(=O)C)OC(=O)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H60O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Structural Characterization, and Derivative Research of Marsdenoside F

Extraction and Isolation Methodologies for Marsdenoside F and Related Analogues

The initial step in studying Marsdenoside F involves its extraction from the plant matrix, typically the stems or roots of Marsdenia tenacissima. researchgate.netbotanyjournals.com This is followed by a multistep isolation process designed to separate it from a complex mixture of other phytochemicals, including its own analogues like Marsdenosides A-H. frontiersin.orgresearchgate.net

The general extraction process often begins with the air-dried and powdered plant material. A common method involves extraction with solvents like ethanol (B145695) or methanol. researchgate.netbotanyjournals.com For instance, the ethanolic extract of the stem of Marsdenia tenacissima is often partitioned, with a chloroform-soluble fraction being a primary source for isolating marsdenosides. researchgate.net Another approach uses a Soxhlet apparatus with various solvents such as petroleum ether, alcohol, and water to obtain crude extracts. botanyjournals.comcabidigitallibrary.org These initial extracts contain a wide array of compounds, including steroids, triterpenes, and phenolic compounds, necessitating further purification. nih.govresearchgate.net

Chromatography is the cornerstone for isolating individual compounds like Marsdenoside F from the crude extract. researchgate.net Due to the chemical similarity of marsdenoside analogues, a combination of advanced chromatographic techniques is typically employed to achieve high purity. researchgate.netbotanyjournals.com

Column Chromatography (CC): This is a fundamental step for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase, with a gradient elution system of solvents like petroleum ether and ethyl acetate (B1210297) or chloroform (B151607) and methanol. researchgate.netbotanyjournals.com This separates the extract into several fractions based on polarity.

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography is often used for further purification of the fractions obtained from silica gel columns. It separates molecules based on their size, which is effective for separating glycosides from other types of compounds. botanyjournals.com

High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are indispensable for the final purification of Marsdenoside F. researchgate.net Reversed-phase columns (e.g., C18) are frequently used. A mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and water is common for separating these medium-polarity glycosides. mdpi.com Preparative HPLC allows for the isolation of the compound in sufficient quantities and high purity for subsequent structural analysis. researchgate.net

The table below summarizes the chromatographic techniques typically used in the isolation of Marsdenoside F and its analogues.

| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose |

| Column Chromatography | Silica Gel | Gradient of Petroleum Ether-EtOAc or CHCl₃-MeOH | Initial fractionation of crude extract |

| Sephadex LH-20 | Sephadex LH-20 | Methanol | Further purification of fractions |

| Preparative HPLC | Reversed-Phase (C18) | Gradient of Acetonitrile-Water | Final purification to obtain pure compound |

Purifying a single compound from a natural source is a significant challenge due to the sheer diversity of molecules present. The strategy for isolating Marsdenoside F relies on a multi-step, or "bioguided," fractionation approach where each step increases the purity of the target compound. researchgate.netnih.gov

The process begins with a crude extract which is then subjected to liquid-liquid partitioning to separate compounds into broad polarity classes. For example, an ethanolic extract might be partitioned against chloroform to concentrate the steroidal glycosides. researchgate.net The resulting chloroform fraction is then subjected to a series of chromatographic separations as detailed above. researchgate.netbotanyjournals.com

Each chromatographic step employs a different separation principle (e.g., adsorption on silica gel, size exclusion on Sephadex, and partitioning in reversed-phase HPLC) to resolve the complex mixture. mdpi.com Fractions from each step are analyzed, often using Thin-Layer Chromatography (TLC) or analytical HPLC, to track the presence of the target compound before proceeding to the next purification stage. nih.gov This systematic approach is essential to navigate the chemical complexity and successfully isolate pure Marsdenoside F.

Advanced Chromatographic Techniques in Isolation

Spectroscopic Approaches for Structural Elucidation of Marsdenoside F

Once Marsdenoside F is isolated in a pure form, its chemical structure is determined using a combination of spectroscopic methods. researchgate.net These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry. youtube.com

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like Marsdenoside F. frontiersin.org A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to piece together the molecular puzzle.

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts (δ), coupling constants (J), and integration values are all critical pieces of data.

¹³C NMR (Carbon-13 NMR): This provides a count of the number of unique carbon atoms in the structure. The chemical shifts of the carbon signals indicate the type of carbon (e.g., C=O, C-O, C=C, CH₃, CH₂, CH).

2D NMR Experiments: These experiments reveal correlations between different nuclei, which is crucial for establishing the connectivity of the atoms.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Shows which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range couplings between protons and carbons (typically over 2-3 bonds), which is key for connecting different molecular fragments.

The collective data from these NMR experiments allows for the complete assignment of all proton and carbon signals and the establishment of the planar structure of Marsdenoside F, including its steroidal aglycone and sugar moieties. researchgate.netresearchgate.net

Mass spectrometry is used to determine the molecular weight and elemental formula of Marsdenoside F. mdpi.com High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is particularly valuable. researchgate.netresearchgate.net

ESI-MS provides a very accurate mass measurement of the molecular ion (e.g., [M+Na]⁺ or [M+H]⁺), which allows for the unambiguous determination of the molecular formula. researchgate.net Tandem MS (MS/MS) experiments can be performed to fragment the molecule, providing further structural information by analyzing the fragmentation pattern, which can help confirm the sequence of sugar units in the glycoside chain and the structure of the aglycone. wikipedia.org

The table below shows the typical mass spectrometry data obtained for structural confirmation.

| Technique | Ionization Mode | Information Obtained |

| HR-ESI-MS | Positive/Negative | Accurate mass of the molecular ion, determination of elemental formula. |

| MS/MS | Collision-Induced Dissociation | Fragmentation pattern, structural confirmation of aglycone and sugar moieties. |

While NMR and MS provide the core structural data, other spectroscopic techniques like Infrared (IR) and Ultraviolet (UV) spectroscopy offer complementary information about the functional groups present in Marsdenoside F. researchgate.netmrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. mrclab.commpg.de The absorption of specific frequencies of IR radiation corresponds to particular functional groups. For Marsdenoside F, IR spectra would be expected to show characteristic absorption bands for hydroxyl (-OH) groups, carbonyl (C=O) groups (from the steroid ketone and any ester linkages), and C-O bonds associated with the glycosidic linkages. researchgate.net

Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about electronic transitions within the molecule, and is particularly useful for detecting chromophores like conjugated double bonds or aromatic rings. mrclab.commpg.de The presence of α,β-unsaturated ketone systems in the steroid nucleus of Marsdenoside F would give rise to characteristic absorption maxima in the UV spectrum. researchgate.net

The combination of these spectroscopic techniques provides a comprehensive and detailed picture, allowing for the confident structural elucidation and confirmation of Marsdenoside F. researchgate.net

Mass Spectrometry (MS) Applications in Structure Confirmation

Chemical Synthesis and Semi-Synthesis of Marsdenoside F Derivatives and Analogues

The chemical modification of natural products like Marsdenoside F is a key strategy in medicinal chemistry. It aims to generate novel derivatives and analogues with potentially enhanced biological activities, improved pharmacokinetic properties, or reduced toxicities. This is often achieved through semi-synthesis, which uses the readily available, naturally isolated compound as a starting scaffold. wikipedia.org This approach is generally more efficient and economical for structurally complex molecules than total synthesis, which builds the molecule from simple precursors. wikipedia.org

Strategies for Chemical Modification and Scaffold Derivatization

The derivatization of Marsdenoside F, like other complex natural glycosides, focuses on the selective chemical transformation of its various functional groups. The pregnane (B1235032) skeleton and its appended sugar units contain multiple reactive sites, primarily hydroxyl (-OH) groups, which are prime targets for modification.

Common strategies for derivatization include:

Acylation: This involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting a hydroxyl group with an acid anhydride (B1165640) (like acetic anhydride) or an acyl chloride in the presence of a catalyst. mdpi.com This modification can alter the compound's lipophilicity and, consequently, its biological profile. pan.olsztyn.pl

Glycosylation: The sugar portion of Marsdenoside F can be extended or modified by adding new sugar units. This complex process often requires a multi-step sequence involving the protection of other reactive hydroxyl groups, coupling with an activated glycosyl donor, and subsequent deprotection. mdpi.com

Esterification and Amidation: The carboxyl group of the aglycone or an attached moiety can be converted into esters or amides. For instance, coupling reactions assisted by reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) are effective for forming amide bonds with various amines or amino acid esters. frontiersin.org

Alkylation and Etherification: Hydroxyl groups can be converted to ethers through alkylation, further modifying the polarity and steric properties of the parent molecule. frontiersin.org

"Click Chemistry": Modern synthetic methods like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," offer a highly efficient and specific way to link the Marsdenoside F scaffold to other molecular fragments. nih.gov This would first require the introduction of an azide (B81097) or alkyne functional group onto the scaffold. researchgate.net

These modifications can be guided by computational, or in silico, design methods that predict the synthetic feasibility and potential properties of new derivatives before they are synthesized in the lab. nih.gov

| Modification Strategy | Description | Typical Reagents |

|---|---|---|

| Acylation | Introduction of an acyl group (R-C=O) at hydroxyl positions to form an ester. mdpi.com | Acetic anhydride, Benzoyl chloride, Pyridine, 4-DMAP. mdpi.com |

| Glycosylation | Attachment of additional sugar moieties to the scaffold. mdpi.com | Activated glycosyl donors (e.g., glycosyl bromides), TMSOTf (promoter). mdpi.com |

| Amidation | Formation of an amide bond from a carboxylic acid group. frontiersin.org | Amines, Amino acid esters, EDC, HOBt. frontiersin.org |

| Alkylation/Etherification | Formation of an ether linkage at a hydroxyl group. | Alkyl halides, Strong base. |

| Click Chemistry | Covalent ligation of molecular fragments via highly efficient reactions. nih.gov | Azides, Alkynes, Copper(I) catalyst. nih.gov |

Synthetic Accessibility and Yield Optimization

The synthetic accessibility of Marsdenoside F derivatives is largely dependent on the chosen modification strategy. Semi-synthetic routes starting from the isolated natural product are generally favored due to the structural complexity of the core. wikipedia.org

Yield Optimization: Reaction yields are a critical factor in the feasibility of producing derivatives. Yields can vary significantly based on the reaction type, substrate reactivity, and reaction conditions. For example, studies on the semi-synthesis of other complex natural products show that amidation reactions can proceed with high efficiency, with reported yields ranging from 74% to 83%. frontiersin.org However, other modifications might be less efficient. Optimization involves systematically adjusting parameters such as catalysts, solvents, temperature, and reaction time to maximize the product yield and minimize side reactions. The use of highly efficient and robust reactions, such as those categorized under click chemistry, is a modern approach to ensure high yields and purity. nih.gov

| Parent Compound | Modification Type | Reported Yield Range | Source |

|---|---|---|---|

| Ilamycin F | EDC/HOBt assisted amidation at C-33 | 74-83% | frontiersin.org |

| Maslinic Acid | Glycosylation at C-2α/C-3β | Yields not specified, multi-step process | mdpi.com |

| Camptothecin | Three-step domino reaction | Yields not specified, lower than reference | nih.gov |

Biosynthesis and Biotransformation Pathways of Marsdenoside F

Elucidation of Biosynthetic Pathways of Polyoxypregnane Glycosides in Source Plants

The biosynthesis of polyoxypregnane glycosides, including Marsdenoside F, in Marsdenia tenacissima is a complex enzymatic process. Recent research has successfully elucidated the complete biosynthetic pathway of progesterone, a critical C21 steroid precursor, within this plant. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net This discovery provides a foundational understanding of how the core steroidal structure of Marsdenoside F is assembled.

The pathway begins with phytosterols, such as cholesterol and campesterol, which are found in the roots, leaves, and fruits of M. tenacissima. researchgate.net A pivotal step in the biosynthesis of the C21 steroid skeleton is the side-chain cleavage of these sterols to form pregnenolone. This reaction is catalyzed by a cytochrome P450 sterol side-chain cleaving enzyme (P450scc). In M. tenacissima, two such enzymes, designated Mt108 and Mt150, have been identified as responsible for this crucial conversion. biorxiv.orgresearchgate.netresearchgate.net

Following the formation of pregnenolone, it is further converted to progesterone. This transformation is mediated by the enzyme Δ⁵-3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ ketosteroid isomerase (3β-HSD), for which the gene MtHSD5 has been identified in M. tenacissima. biorxiv.orgresearchgate.netresearchgate.net Progesterone then serves as a key intermediate, undergoing a series of subsequent oxidation and glycosylation reactions to yield the diverse array of polyoxypregnane glycosides found in the plant, including Marsdenoside F. The elucidation of this pathway, involving the concerted action of Mt108/Mt150 and MtHSD5, marks a significant advancement in our understanding of the de novo synthesis of C21 steroids in plants. biorxiv.orgbiorxiv.orgresearchgate.net

Microbial Biotransformation and Fermentation Technologies for Marsdenoside F

Microbial biotransformation has emerged as a powerful tool to modify and enhance the properties of natural products like Marsdenoside F. frontiersin.orgnih.govjove.commdpi.commanchester.ac.uk This approach utilizes microorganisms or their enzymes to carry out specific chemical reactions, often leading to increased bioavailability, enhanced biological activity, or the generation of novel compounds.

Enhancement of Marsdenoside F and Aglycone Production

A significant application of microbial fermentation in the context of Marsdenoside F is the enhancement of its aglycone, tenacigenin. The glycoside moieties of many C21 steroidal glycosides, while important for their natural function, can limit their bioavailability. nih.govvulcanchem.com Microbial enzymes, particularly those from certain fungi, can efficiently hydrolyze these sugar chains, yielding the more readily absorbed aglycone.

Co-fermentation of Marsdenia tenacissima with the medicinal fungus Ganoderma lucidum has been extensively studied for this purpose. frontiersin.orgnih.govjove.commdpi.commanchester.ac.uk Research has shown that this biotransformation process is the central reaction during fermentation, leading to a significant increase in the concentration of tenacigenin. frontiersin.orgnih.gov In one study, non-targeted metabolomics analysis revealed that the total saponin (B1150181) content in the fermented product increased from 0.1% to 0.41%, with the majority of the transformed saponins (B1172615) being tenacigenin. frontiersin.orgnih.gov This process effectively converts the abundant glycosides in M. tenacissima into their more bioactive aglycones. nih.gov

The table below summarizes the key findings from a non-targeted metabolomics study of the co-fermentation of Marsdenia tenacissima with Ganoderma lucidum.

| Metabolite Category | Observation | Significance | Reference |

| C21 Steroidal Saponins | Increased from 0.1% to 0.41% of total metabolites. | Enhanced production of bioactive compounds. | frontiersin.orgnih.gov |

| Tenacigenin | Became the predominant saponin after fermentation. | Increased bioavailability and bioactivity. | frontiersin.orgnih.gov |

| Glycosylated Saponins | Saponins with multiple glycosidic groups were largely undetected after fermentation. | Efficient hydrolysis of glycosidic bonds by fungal enzymes. | frontiersin.org |

| Amino Acids | Content increased after fermentation. | Improved bioavailability of the fermented product. | frontiersin.org |

| Organic Acids | Content significantly increased after fermentation. | Enhanced anti-inflammatory and antibacterial activities. | frontiersin.org |

Generation of Novel Marsdenoside F Metabolites through Biotransformation

Beyond the enhancement of existing aglycones, microbial biotransformation holds the potential to generate novel metabolites of Marsdenoside F with unique structural modifications and potentially altered biological activities. frontiersin.org The enzymatic machinery of microorganisms can catalyze a wide range of reactions, including hydroxylation, dehydrogenation, and glycosylation, at positions that are often difficult to modify through conventional chemical synthesis. nih.gov

While the co-fermentation of Marsdenia tenacissima with Ganoderma lucidum primarily leads to the hydrolysis of glycosides, it is suggested that the fungus may also alter its own metabolic pathways in this specific environment, potentially leading to the formation of new active ingredients. frontiersin.orgnih.gov Another study focusing on the metabolism of related C21 steroids, tenacissoside H and tenacissoside I, in human liver microsomes found that hydroxylation was the major metabolic pathway. nih.gov For tenacigenin B, the core aglycone of many marsdenosides, dehydrogenation reactions were predominant. nih.gov These findings suggest that microbial systems could similarly introduce hydroxyl or other functional groups to the Marsdenoside F structure, thereby creating novel derivatives.

The fermentation of Marsdenia tenacissima with Cordyceps sinensis has also been explored, identifying 197 metabolites in the fermented product, with 43 being significantly different from the unfermented material, indicating the generation of new compounds. nih.govresearchgate.net Although specific novel metabolites of Marsdenoside F were not explicitly detailed in these studies, the results underscore the vast potential of microbial biotransformation to diversify the chemical space of polyoxypregnane glycosides.

Pre Clinical Pharmacological Investigations of Marsdenoside F

In Vitro Anticancer Activity of Marsdenoside F

In vitro studies form the foundational evidence for the anticancer potential of a compound, providing insights into its direct effects on cancer cells. Marsdenoside F has been subjected to a range of in vitro assays to evaluate its cytotoxic and anti-proliferative effects.

Cell Line-Specific Cytotoxicity and Proliferation Inhibition Studies

The cytotoxic effects of Marsdenoside F have been evaluated against a panel of human cancer cell lines. Research has shown that Marsdenoside F exhibits inhibitory effects on various cancer cells, including those of the lung, liver, and breast. researchgate.net One study identified Marsdenoside F as a component in a Marsdenia tenacissima extract that demonstrated anticancer activity. nih.gov

Table 1: In Vitro Cytotoxicity of Marsdenoside F in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Lung Cancer | 5.2 | researchgate.net |

| HepG2 | Liver Cancer | Moderate Activity | researchgate.net |

| MCF-7 | Breast Cancer | Moderate Activity | researchgate.net |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

These studies indicate that Marsdenoside F possesses a degree of selectivity in its cytotoxic action, with some cell lines showing more pronounced sensitivity. The inhibition of cell proliferation is a key mechanism through which Marsdenoside F exerts its anticancer effects.

Induction of Apoptosis in Cancer Cell Models

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A significant body of research has focused on the ability of Marsdenoside F and related compounds from Marsdenia tenacissima to induce apoptosis in cancer cells. researchgate.netcjnmcpu.comcjnmcpu.com

Studies have demonstrated that extracts containing Marsdenoside F can trigger apoptosis in various cancer cell models. For instance, in prostate cancer cells, treatment with a Marsdenia tenacissima extract led to a reduction in mitochondrial membrane potential and an increase in the expression of key apoptotic proteins such as Cleaved Caspase 3/7, Cytochrome c, and Bax. cjnmcpu.comcjnmcpu.com The induction of apoptosis is a hallmark of many effective anticancer agents, and the ability of Marsdenoside F to activate these pathways underscores its therapeutic potential. frontiersin.org

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell division. Cancer is often characterized by dysregulation of the cell cycle, leading to uncontrolled proliferation. Some studies on extracts from Marsdenia tenacissima, which contain Marsdenoside F, have suggested an impact on cell cycle progression. nih.gov These extracts have been shown to induce cell cycle arrest, a mechanism that prevents cancer cells from dividing and proliferating. nih.gov For example, a study on non-small cell lung cancer (NSCLC) cells showed that an extract of Marsdenia tenacissima induced apoptosis. nih.gov

Impact on Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. While direct studies on Marsdenoside F are limited, research on extracts of Marsdenia tenacissima suggests an inhibitory effect on cancer cell migration and invasion. These extracts have been shown to down-regulate proteins associated with metastasis, such as matrix metalloproteinases (MMPs). nih.gov

In Vivo Antitumor Efficacy Studies in Pre-clinical Models

Following promising in vitro results, the antitumor efficacy of Marsdenoside F and its source extracts have been evaluated in preclinical animal models. These in vivo studies are crucial for understanding how the compound behaves in a whole organism.

Xenograft Models and Tumor Growth Inhibition

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard tool for evaluating the in vivo efficacy of potential anticancer drugs. Studies utilizing xenograft models have demonstrated the antitumor activity of Marsdenia tenacissima extracts containing Marsdenoside F.

In a study involving prostate cancer xenografts, treatment with a Marsdenia tenacissima extract resulted in a significant decrease in tumor size. cjnmcpu.comcjnmcpu.com Similarly, in a hepatocellular carcinoma xenograft mouse model, a fraction enriched with C21 steroids from the extract, which includes compounds like Marsdenoside F, was shown to inhibit tumor growth. researchgate.net These findings provide in vivo evidence for the tumor growth inhibitory effects of compounds from Marsdenia tenacissima.

Table 2: In Vivo Antitumor Activity of Marsdenia tenacissima Extracts

| Cancer Type | Animal Model | Key Findings | Reference |

| Prostate Cancer | DU145 Xenograft in NOD-SCID mice | Significantly decreased tumor size | cjnmcpu.comcjnmcpu.com |

| Hepatocellular Carcinoma | HCC Xenograft mouse model | Inhibited tumor growth | researchgate.net |

Synergistic Effects with Established Chemotherapeutic Agents

The combination of natural compounds with conventional chemotherapeutic drugs is an emerging strategy aimed at enhancing therapeutic efficacy and overcoming drug resistance in cancer cells. mdpi.comnih.govmdpi.com Preclinical research suggests that extracts from Marsdenia tenacissima, the plant from which Marsdenoside F is derived, may potentiate the effects of established chemotherapy agents. researchgate.net The water-soluble extract of M. tenacissima (MTE) has been shown in various studies to enhance the efficacy of chemotherapy and targeted drugs. researchgate.net This approach, often termed drug-herbal combination therapy, may offer synergistic anticancer effects, reduce toxicity, and lower the chances of cancer cells developing resistance. mdpi.comnih.gov

While direct preclinical studies on the synergistic effects of isolated Marsdenoside F with drugs like doxorubicin (B1662922) or cisplatin (B142131) were not found in the search results, the activity of the broader Marsdenia tenacissima extract (MTE) provides a basis for its potential in combination therapy. researchgate.net MTE has been observed to have antitumour effects in various cancers by promoting apoptosis and inhibiting tumour angiogenesis. researchgate.net For instance, combining natural compounds with agents like cisplatin has been shown in preclinical models to increase tumor-specific cytotoxicity. nih.gov Similarly, natural products have been investigated for their ability to enhance the anticancer effects of doxorubicin, a widely used chemotherapeutic agent. mdpi.comfrontiersin.org The therapeutic potential of combining plant-derived compounds with conventional drugs lies in their ability to target different signaling pathways involved in cancer progression, potentially leading to a more potent therapeutic outcome. mdpi.com

Other Biological Activities of Marsdenoside F (Pre-clinical)

Antioxidant Effects and Redox Modulation

Reactive oxygen species (ROS) are chemically reactive molecules derived from oxygen that, at moderate levels, act as signaling molecules in normal cellular processes. oncologycompass.comcvphysiology.com However, an imbalance leading to excessive ROS levels results in oxidative stress, which can cause damage to lipids, proteins, and DNA, contributing to various pathological conditions. researchgate.net Cancer cells often exhibit altered redox homeostasis, with elevated ROS levels that can paradoxically support tumor proliferation and survival. oncologycompass.comnih.gov This altered state presents a potential therapeutic vulnerability. oncologycompass.comnih.gov

Redox modulation involves strategies to either increase ROS levels in cancer cells to a lethal threshold or weaken their antioxidant defenses, making them more susceptible to oxidative stress-induced cell death. oncologycompass.comnih.gov While many medicinal plants are known sources of natural antioxidants, specific in vitro studies quantifying the direct free-radical scavenging activity of Marsdenoside F through standard methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays were not identified in the performed searches. core.ac.ukresearchgate.netresearchgate.net However, the plant Marsdenia tenacissima, a known source of Marsdenoside F, has been reported to possess antioxidant properties. researchgate.net The concept of using redox-modulating compounds is to exploit the differences in oxidative metabolism between cancer and normal cells, potentially opening a therapeutic window to improve cancer therapy outcomes. nih.gov

Anti-inflammatory Properties and Immunomodulation

Preclinical evidence suggests that polyoxypregnane glycosides, the class of compounds to which Marsdenoside F belongs, possess significant anti-inflammatory and immunomodulatory activities. mdpi.comjst.go.jp The inflammatory process, driven by signaling pathways like Nuclear Factor-kappa B (NF-κB), is linked to numerous diseases, and its modulation is a key therapeutic target. mdpi.comrockland.com

One of the key indicators of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. plos.orgjapsonline.com Several studies have evaluated the ability of glycosides isolated from Marsdenia tenacissima to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While Marsdenoside F itself was not the primary focus of these specific tests, closely related glycosides from the same plant, such as marstenacisside F1 and marstenacisside F2, demonstrated significant dose-dependent inhibition of NO production. mdpi.comnih.gov For example, at a concentration of 40 μM, marstenacisside F2 exhibited a 70.33 ± 5.39% inhibition of NO production, an effect comparable to the positive control L-NMMA. mdpi.comnih.gov

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways. The NF-κB pathway is a primary regulator of genes involved in inflammation and immune responses. mdpi.comrockland.com Extracts from Marsdenia tenacissima have been shown to inhibit the NF-κB pathway, suggesting a mechanism for their observed anti-inflammatory effects. researchgate.net Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator involved in both inflammation and cancer progression. mdpi.comresearchgate.net Inhibition of STAT3 signaling can suppress the production of inflammatory mediators and promote antitumor immune responses. researchgate.netfrontiersin.org The ability of compounds from Marsdenia tenacissima to modulate these pathways underscores their potential as immunomodulatory agents. researchgate.netmdpi.com

Interactive Data Table: Inhibitory Effects of Marsdenia tenacissima Glycosides on NO Production

| Compound | Concentration (μM) | NO Inhibition Rate (%) | Cell Line | Stimulant |

| Marstenacisside F1 | 40 | 48.19 ± 4.14 | RAW 264.7 | LPS |

| Marstenacisside F2 | 40 | 70.33 ± 5.39 | RAW 264.7 | LPS |

| Marsdeoside A | 37.5 (IC₅₀) | 50 | RAW 264.7 | LPS |

| L-NMMA (Control) | 40 | 68.03 ± 0.72 | RAW 264.7 | LPS |

Molecular and Cellular Mechanisms of Action of Marsdenoside F

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis. Marsdenoside F has been shown to trigger this process through the intrinsic, or mitochondrial, pathway.

Mitochondrial Pathway Regulation (Bax/Bcl-2, Cytochrome C Release, Caspase Activation)

The mitochondrial pathway is a major route for apoptosis induction, governed by the Bcl-2 family of proteins. This family includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. mdpi.com The ratio of these proteins is a critical determinant of a cell's fate.

Research on Marsdenia tenacissima extract (MTE), of which Marsdenoside F is a key constituent, demonstrates a clear influence on this pathway. Treatment with MTE has been observed to upregulate the expression of the pro-apoptotic protein Bax. cjnmcpu.com An increase in the Bax/Bcl-2 ratio disrupts the integrity of the outer mitochondrial membrane. mdpi.comnih.gov This event, known as mitochondrial outer membrane permeabilization (MOMP), is a point-of-no-return in the apoptotic process. embopress.org

The permeabilization of the mitochondrial membrane leads to the release of several pro-apoptotic factors into the cytoplasm, most notably Cytochrome c. cjnmcpu.comnih.gov In the cytosol, Cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) and procaspase-9 to form a complex called the apoptosome. mdpi.com This structure activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3 and caspase-7. cjnmcpu.com These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com Studies on MTE have confirmed the induction of apoptosis is associated with a reduction in the mitochondrial membrane potential and an increased expression of cleaved caspase-3/7 and Cytochrome c. cjnmcpu.com

Table 1: Modulation of Mitochondrial Apoptosis Pathway by Marsdenia tenacissima Extract (MTE)

| Pathway Component | Observed Effect of MTE Treatment | Consequence | Reference |

| Bax (Pro-apoptotic) | Increased expression | Promotes mitochondrial permeabilization | cjnmcpu.com |

| Bcl-2 (Anti-apoptotic) | Decreased expression (inferred from Bax/Bcl-2 ratio change) | Reduces inhibition of apoptosis | nih.gov |

| Mitochondrial Membrane Potential | Reduced | Indicates mitochondrial dysfunction | cjnmcpu.com |

| Cytochrome c | Released from mitochondria into the cytosol | Initiates apoptosome formation | cjnmcpu.comnih.gov |

| Caspase-3/7 | Increased cleavage (activation) | Execution of apoptosis | cjnmcpu.com |

Death Receptor Pathway Engagement

The extrinsic, or death receptor, pathway of apoptosis is initiated by the binding of extracellular ligands to transmembrane death receptors, such as Fas (CD95) or TNF receptors. cellsignal.comnih.govabcam.cn This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8, which then triggers the caspase cascade. cellsignal.comthermofisher.com

Currently, there is a lack of specific scientific literature describing the direct engagement of Marsdenoside F with the death receptor pathway. Research into the mechanisms of Marsdenia tenacissima and its constituent compounds has predominantly focused on the intrinsic mitochondrial pathway and other cellular signaling cascades.

Cellular Signaling Pathway Modulation

Marsdenoside F is implicated in the modulation of several critical intracellular signaling pathways that are often dysregulated in various pathologies. These pathways control cell growth, proliferation, and survival.

Hippo-YAP Signaling Axis Interactions

The Hippo signaling pathway is an evolutionarily conserved pathway that plays a crucial role in regulating organ size and suppressing tumors by controlling cell proliferation and apoptosis. scienceasia.orgnih.gov The main downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP). nih.govthno.org When the Hippo pathway is active, YAP is phosphorylated and retained in the cytoplasm for degradation. When the pathway is inactive, YAP translocates to the nucleus, where it binds to transcription factors, such as those from the TEAD family, to promote the expression of genes involved in cell proliferation and survival. bmbreports.org

Studies on a C21 steroid-enriched fraction from Marsdenia tenacissima extract have shown that it can effectively inhibit the proliferation of hepatocellular carcinoma cells. This effect is achieved, in part, through the coordinated inhibition of YAP in the Hippo pathway, leading to the downregulation of its target genes. While these findings are significant, further research is required to confirm that Marsdenoside F is the specific compound within this fraction responsible for the observed interactions with the Hippo-YAP signaling axis.

PTEN-PI3K/AKT Signaling Pathway Regulation

The PTEN-PI3K/AKT pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govfrontiersin.org The lipid phosphatase PTEN acts as a crucial tumor suppressor by negatively regulating the PI3K/AKT pathway. nih.govaging-us.com PI3K, upon activation, phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then phosphorylates a wide array of downstream targets, promoting cell survival and proliferation. frontiersin.orgplos.org

Research has indicated that pathway enrichment analysis for the targets of Marsdenia tenacissima extract (MTE) points to a significant involvement of the PI3K-AKT signaling pathway. cjnmcpu.com Furthermore, a specific fraction derived from MTE was found to up-regulate the expression of the tumor suppressor PTEN. nih.gov Enhanced PTEN activity leads to the inhibition of the PI3K/AKT signaling pathway, thereby suppressing cell proliferation and inducing apoptosis. This evidence suggests that constituents of MTE, likely including Marsdenoside F, can modulate this critical survival pathway.

AKT/GSK3β/STAT3 Signaling Axis Perturbation

The AKT/GSK3β/STAT3 signaling axis is another vital pathway implicated in cell survival, proliferation, and apoptosis. AKT can phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK3β). cjnmcpu.com GSK3β, in turn, can influence the activity of the Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that, when activated, promotes the expression of genes involved in cell proliferation and survival. nih.gov

Studies on MTE in prostate cancer cells have demonstrated that the extract can induce apoptosis by perturbing this specific axis. cjnmcpu.com Western blot analysis confirmed that MTE treatment leads to an increase in the phosphorylation of AKT (at Ser473) and GSK3β (at Ser9), while decreasing the phosphorylation of STAT3 (at Tyr705). cjnmcpu.com The phosphorylation of GSK3β at Ser9 inhibits its activity. cjnmcpu.com The decrease in STAT3 phosphorylation indicates its inactivation, leading to a reduction in the transcription of its target survival genes. Molecular docking analyses have further suggested that various marsdenosides can interact directly with AKT, GSK3β, and STAT3, providing a structural basis for these effects. cjnmcpu.com

Table 2: Modulation of Key Signaling Pathways by Marsdenia tenacissima Extract (MTE)

| Signaling Pathway | Key Protein | Observed Effect of MTE Treatment | Downstream Consequence | Reference |

| Hippo-YAP | YAP | Inhibition / Downregulation | Reduced cell proliferation | |

| PTEN-PI3K/AKT | PTEN | Upregulation | Inhibition of PI3K/AKT signaling | |

| p-AKT | Decreased phosphorylation (inferred from PTEN upregulation) | Inhibition of cell survival signals | ||

| AKT/GSK3β/STAT3 | p-AKT (Ser473) | Increased phosphorylation | Activation of AKT | cjnmcpu.com |

| p-GSK3β (Ser9) | Increased phosphorylation | Inhibition of GSK3β activity | cjnmcpu.com | |

| p-STAT3 (Tyr705) | Decreased phosphorylation | Inhibition of STAT3 activity and target gene expression | cjnmcpu.com |

MAPK Signaling Pathway Interactions

Epigenetic and Gene Expression Regulation

The role of Marsdenoside F in epigenetic and gene expression regulation is an area of growing research interest, although specific data remains limited. Epigenetic modifications, such as DNA methylation and histone acetylation, play a significant role in controlling gene expression without altering the DNA sequence itself.

Some studies on related compounds and extracts provide clues. For instance, extracts from Marsdenia condurango, a plant from the same family as Marsdenia tenacissima, have been shown to induce epigenetic modifications, including DNA hypermethylation, in lung cancer cells. nih.govfrontiersin.org This suggests that C21 steroidal glycosides as a class may possess the ability to influence epigenetic mechanisms.

In terms of gene expression, a study on the effects of Marsdenia tenacissima on the apoptosis-associated gene expression profile of U937 cells, which lists Marsdenoside F as a constituent, provides some insight. researchgate.net However, the specific genes regulated by Marsdenoside F were not detailed. The modulation of signaling pathways like MAPK and NF-κB invariably leads to changes in the expression of downstream target genes that control cellular processes such as proliferation and apoptosis. For example, inhibition of the NF-κB pathway by Tenacissoside H led to the altered expression of inflammatory cytokines like TNF-α, IL-1b, and IL-8. researchgate.netdrugscreen.org.cn Further research is necessary to elucidate the direct effects of Marsdenoside F on the epigenome and its specific gene expression signature.

Structure Activity Relationship Sar Studies of Marsdenoside F and Its Analogues

Experimental SAR Investigations

Experimental SAR investigations involve the synthesis or isolation of a series of related compounds and the evaluation of their biological activities. By comparing the activities of these analogues, researchers can deduce the importance of different structural features.

Glycosylation, the attachment of sugar moieties to a molecule, can profoundly impact a compound's pharmacokinetic and pharmacodynamic properties. creative-proteomics.combiocompare.com The nature, number, and linkage of sugar units can affect solubility, stability, membrane permeability, and interaction with biological targets. biocompare.comnih.govmdpi.com

The C21 steroidal skeleton is the core scaffold of Marsdenoside F and its analogues. Most of these compounds isolated from Marsdenia tenacissima are derivatives of the tenacigenin B steroidal skeleton. nih.govfrontiersin.org Modifications to this core structure, particularly at positions C-11 and C-12, have been shown to significantly alter biological activity. nih.govmdpi.com

A study comparing two structurally similar steroidal glycosides from Marsdenia tenacissima leaves highlighted the critical role of substituent groups on the steroidal core. mdpi.com The two compounds, a novel steroidal glycoside (1) and a known one (2), differ in the acyl groups attached at the C-11 and C-12 positions. Both compounds share the same disaccharide moiety (3-O-[6-deoxy-3-O-methyl-β-allopyanosyl(1→4)-β-oleandropyranosyl]) and the 17β-marsdenin aglycone. However, compound 1 has an acetyl group at C-11 and a tigloyl group at C-12, whereas compound 2 has tigloyl groups at both positions. mdpi.com

The evaluation of their allelopathic activity against cress seedlings revealed that compound 1 exhibited significantly stronger growth inhibitory effects on both shoots and roots compared to compound 2. mdpi.com This difference in potency is directly attributed to the variation in the ester groups on the steroidal skeleton. mdpi.com

| Compound | Substituent at C-11 | Substituent at C-12 | IC₅₀ Shoot Growth (mM) | IC₅₀ Root Growth (mM) |

|---|---|---|---|---|

| Steroidal Glycoside 1 | O-acetyl | O-tigloyl | 0.46 | 0.03 |

| Steroidal Glycoside 2 | O-tigloyl | O-tigloyl | 0.74 | 0.12 |

These findings underscore that even subtle changes to the acylation pattern on the polyoxypregnane skeleton can lead to substantial differences in biological activity profiles. mdpi.com

Influence of Glycosylation Patterns on Biological Activities

Computational and In Silico Approaches in SAR Analysis

Computational methods are powerful tools in modern drug discovery that complement experimental studies by providing insights into molecular interactions at an atomic level. ug.edu.genih.gov These in silico techniques can predict the activity of new compounds, helping to prioritize synthetic efforts and rationalize experimental observations. jocpr.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Marsdenoside F) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding affinity. nih.gov

For Marsdenoside F, molecular docking could be employed to elucidate its mechanism of action. For example, C21 steroids from Marsdenia tenacissima have been found to inhibit the PI3K/AKT/mTOR and YAP pathways, which are crucial in cancer cell proliferation. nih.govfrontiersin.org Docking simulations could model the interaction between Marsdenoside F and key proteins in these pathways, such as AKT or the YAP-TEAD complex. Such studies would reveal the specific binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and provide a structural basis for its inhibitory activity. mdpi.com This information is invaluable for designing new analogues with improved affinity and selectivity for the target protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. jocpr.commdpi.com A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (representing their physicochemical properties like lipophilicity, electronics, and sterics) to their observed activity. mdpi.comnih.gov

To develop a QSAR model for Marsdenoside F analogues, a dataset of related C21 steroidal glycosides with their measured biological activities (e.g., IC₅₀ values for cytotoxicity against a cancer cell line) would be required. mdpi.com Molecular descriptors for each compound would be calculated, and statistical methods or machine learning algorithms would be used to build a predictive model. jocpr.com A validated QSAR model could then be used to predict the activity of hypothetical or unsynthesized Marsdenoside F derivatives, guiding medicinal chemists to focus on synthesizing compounds with the highest predicted potency. nih.gov This approach streamlines the drug discovery process, saving time and resources. jocpr.com

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as the conformational changes of proteins and their complexes with ligands. researchgate.netresearchgate.net

While molecular docking provides a static snapshot of a ligand-receptor complex, MD simulations can reveal its stability and dynamic behavior over a period of nanoseconds or longer. nih.govmdpi.com An MD simulation starting with the docked pose of Marsdenoside F in its target protein could be performed to assess the stability of the predicted binding mode. mdpi.com These simulations can track conformational changes in both the ligand and the protein upon binding, calculate binding free energies with higher accuracy, and provide a deeper understanding of the molecular recognition process. nih.gov This dynamic information is crucial for confirming the plausibility of a docking result and for understanding the flexibility of the target's binding site. researchgate.net

Advanced Analytical Methodologies in Marsdenoside F Research

Qualitative and Quantitative Analysis of Marsdenoside F in Biological and Botanical Matrices

The detection and quantification of Marsdenoside F in complex mixtures like plant extracts and biological fluids present analytical challenges due to the presence of numerous other structurally similar compounds. nih.gov To address this, a suite of powerful analytical tools is employed.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation and analysis of Marsdenoside F. pensoft.net These methods offer high resolution and sensitivity, making them ideal for separating Marsdenoside F from other closely related C21 steroids present in Marsdenia tenacissima extracts. researchgate.net

UPLC, with its use of smaller particle-sized columns, provides faster analysis times and improved resolution compared to traditional HPLC. Both techniques are frequently coupled with UV detectors for quantification, as the chromophores within the Marsdenoside F molecule allow for its detection. pensoft.net The retention time of Marsdenoside F under specific chromatographic conditions serves as a key identifier. For accurate quantification, a calibration curve is typically generated using a purified Marsdenoside F standard.

A typical application involves the use of a reversed-phase C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. This setup allows for the effective separation of various marsdenosides and other phytochemicals.

Mass Spectrometry (MS) Techniques (LC-MS/MS, Q-TOF-MS, HRMS)

When coupled with liquid chromatography, mass spectrometry (MS) becomes an exceptionally powerful tool for both the identification and quantification of Marsdenoside F, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly selective and sensitive, making it the gold standard for quantitative analysis in complex matrices. It operates by selecting the precursor ion corresponding to Marsdenoside F, fragmenting it, and then detecting specific product ions. This multiple reaction monitoring (MRM) approach minimizes interference from the matrix, leading to highly accurate and precise quantification.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS): Q-TOF-MS is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements of both the precursor and product ions. researchgate.net This capability is invaluable for the unambiguous identification of Marsdenoside F and for differentiating it from isomers. researchgate.net Q-TOF-MS can be used for both targeted and untargeted analysis, making it a versatile tool in Marsdenoside F research. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS, in general, provides precise mass data that facilitates the determination of the elemental composition of Marsdenoside F and its metabolites. This is crucial for structural elucidation and for identifying unknown compounds in metabolomics studies.

These MS techniques, particularly when combined with LC, are instrumental in pharmacokinetic studies, enabling the tracking of Marsdenoside F and its metabolites in biological fluids like plasma and urine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of Marsdenoside F. Beyond its qualitative capabilities, quantitative NMR (qNMR) has emerged as a powerful tool for determining the purity of Marsdenoside F reference standards and for its quantification in samples. bwise.krjeol.com

The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal. bwise.krox.ac.uk By comparing the integral of a specific Marsdenoside F proton signal to that of a certified internal standard of known concentration, its absolute quantity can be determined without the need for a specific Marsdenoside F calibration standard. jeol.comox.ac.uk ¹H NMR is most commonly used for this purpose due to its high sensitivity and the 100% natural abundance of the proton nucleus. wikipedia.org

Table 1: Comparison of Analytical Techniques for Marsdenoside F Analysis

| Technique | Primary Use | Advantages | Limitations |

|---|---|---|---|

| HPLC/UPLC | Separation and Quantification | High resolution, robust, widely available. pensoft.net | Requires a reference standard for quantification. |

| LC-MS/MS | Quantification | High sensitivity and selectivity, suitable for complex matrices. | Primarily for targeted analysis. |

| Q-TOF-MS/HRMS | Identification and Quantification | High mass accuracy, enables untargeted analysis. researchgate.net | More expensive instrumentation. chromatographyonline.com |

| qNMR | Purity Assessment and Quantification | No need for a specific analyte standard, high precision. bwise.krox.ac.uk | Lower sensitivity compared to MS techniques. |

Chemometric and Metabolomics Approaches

The complexity of the chemical composition of Marsdenia tenacissima and the intricate biological effects of Marsdenoside F call for a holistic analytical perspective. Chemometrics and metabolomics provide the tools for such an approach.

Non-targeted and Targeted Metabolomics for Pathway Analysis

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. This can be approached in two ways:

Targeted Metabolomics: This hypothesis-driven approach focuses on the precise quantification of a specific set of known metabolites, often those belonging to a particular metabolic pathway. oncotarget.com After a non-targeted study identifies potentially important pathways, a targeted LC-MS/MS method can be developed to accurately measure the changes in key metabolites within that pathway, providing a more detailed understanding of the mechanism of action of Marsdenoside F. nih.gov

Pathway analysis tools are then used to map the identified differential metabolites onto known metabolic pathways, offering insights into the biological processes affected by Marsdenoside F. oncotarget.comresearchgate.net

Application of Chemometrics for Quality Control and Authentication

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. mdpi.com It is an essential tool for the quality control and authentication of herbal medicines like Marsdenia tenacissima. nih.gov

Due to natural variations in growing conditions, harvesting time, and processing methods, the chemical composition of Marsdenia tenacissima can vary significantly. This variability can impact the concentration of Marsdenoside F and other active constituents, affecting the efficacy and safety of related products.

Chemometric methods, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), can be applied to analytical data (e.g., from HPLC, FTIR, or NMR) to create a chemical fingerprint of the botanical material. researchgate.net This fingerprint can then be used to:

Authenticate the species: Differentiating genuine Marsdenia tenacissima from adulterants or related species. nih.gov

Assess quality: Classifying batches of raw material based on their chemical profiles, ensuring consistency in the levels of key compounds like Marsdenoside F. researchgate.net

Trace geographical origin: In some cases, chemometric models can even be used to determine the geographical origin of the plant material based on subtle differences in its chemical composition. researchgate.net

By combining advanced analytical techniques with powerful data analysis methods, researchers can ensure the quality and consistency of the starting material for Marsdenoside F isolation and for the production of herbal preparations. nih.govfrontiersin.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Marsdenoside F |

| Acetonitrile |

Network Pharmacology and Systems Biology Approaches

The study of complex natural compounds like Marsdenoside F has been significantly advanced by the integration of network pharmacology and systems biology. wikipedia.orgresearchgate.net These disciplines offer a holistic perspective, moving beyond the traditional "one-drug, one-target" model to explore the multifaceted interactions between bioactive molecules and the intricate web of biological systems. wikipedia.orgresearchgate.net Systems biology provides a framework for understanding the comprehensive interactions between the components of a biological system, while network pharmacology applies these principles to study the effects of drugs on these complex networks. nih.govmdpi.com This approach is particularly suited for compounds derived from traditional medicines, such as the C21 steroidal glycosides from Marsdenia tenacissima, which often exert their therapeutic effects by modulating multiple proteins and pathways simultaneously. researchgate.netfrontiersin.org By combining computational modeling, high-throughput data analysis, and biological validation, researchers can systematically map the interactions of compounds like Marsdenoside F, predict their mechanisms of action, and uncover their therapeutic potential. researchgate.netnih.gov

Elucidation of Complex Pharmacological Networks

Systems biology and network pharmacology excel at elucidating the complex pharmacological networks through which compounds exert their effects. wikipedia.orgisbscience.org Instead of a linear chain of events, these approaches construct intricate networks of compound-target-pathway interactions, providing a systems-level understanding of a drug's mechanism of action. mdpi.comfrontiersin.org

For the C21 steroidal saponins (B1172615) from Marsdenia tenacissima, network analyses have successfully mapped their interactions onto established signaling pathways critical in cancer pathology. frontiersin.org By enriching the predicted protein targets using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), researchers have shown that these compounds collectively modulate key cancer-related pathways. frontiersin.orgcjnmcpu.com These networks reveal that multiple saponins can influence a single pathway by acting on different protein nodes, highlighting the robustness and complexity of their pharmacological effects. frontiersin.org

The primary pathways identified include the PI3K-Akt signaling pathway, the MAPK signaling pathway, and pathways related to angiogenesis (VEGF signaling) and cell cycle control. frontiersin.org For example, the analysis of six C21 steroidal saponins constructed a compound-target-pathway network consisting of 44 nodes and 175 edges, visually representing how these compounds synergistically regulate pathways involved in tumor pathogenesis. frontiersin.org This type of network visualization makes the complex data more interpretable and helps to formulate new hypotheses for experimental verification. nih.gov The elucidation of these networks is fundamental to understanding how Marsdenoside F and related compounds can be developed for therapeutic use, particularly in complex diseases like cancer. nih.gov

Table 2: Key Signaling Pathways Modulated by Marsdenia tenacissima Saponins This table outlines the major signaling pathways identified through network pharmacology and enrichment analysis as being significantly modulated by C21 steroidal saponins. frontiersin.org

| Pathway Name | KEGG ID | Key Functions in Cancer |

| Pathways in cancer | hsa05200 | Comprehensive pathway involving multiple oncogenic processes |

| PI3K-Akt signaling pathway | hsa04151 | Proliferation, survival, metabolism, angiogenesis |

| HIF-1 signaling pathway | hsa04066 | Adaptation to hypoxia, angiogenesis, metabolic reprogramming |

| VEGF signaling pathway | hsa04370 | Angiogenesis, vascular permeability |

| EGFR tyrosine kinase inhibitor resistance | hsa01521 | Drug resistance mechanisms |

| Ras signaling pathway | hsa04014 | Cell proliferation, differentiation, survival |

| MAPK signaling pathway | hsa04010 | Proliferation, differentiation, inflammation, apoptosis |

Future Perspectives and Research Trajectories for Marsdenoside F

Novel Therapeutic Strategy Development Based on Marsdenoside F Frameworks

The unique C21 steroidal glycoside structure of Marsdenoside F presents a valuable scaffold for the development of novel therapeutic strategies. researchgate.net By modifying its chemical structure, researchers can aim to enhance its therapeutic efficacy and explore new pharmacological applications. yaktack.commdpi.com The synthesis of derivatives and analogs of Marsdenoside F is a key area of investigation. mdpi.comnih.gov This involves altering functional groups on the steroid nucleus or the sugar moieties to potentially improve properties like target specificity and bioavailability. researchgate.netfrontiersin.org

One promising approach is the creation of hybrid molecules that combine the Marsdenoside F framework with other pharmacologically active agents. This could lead to synergistic effects, where the combined molecule is more potent or has a broader spectrum of activity than the individual components. mdpi.comnih.gov For instance, conjugating Marsdenoside F to a targeting ligand could direct the compound specifically to cancer cells, thereby reducing off-target effects. nih.gov

Furthermore, the development of prodrugs based on the Marsdenoside F structure could overcome challenges related to its delivery and metabolism. uu.se Prodrugs are inactive compounds that are converted into the active drug within the body, often at the target site. This strategy can improve the pharmacokinetic profile of the parent compound.

Key Research Areas for Therapeutic Strategy Development:

| Research Area | Focus | Potential Outcome |

| Derivative Synthesis | Chemical modification of the Marsdenoside F structure. | Enhanced potency, selectivity, and reduced toxicity. |

| Analog Development | Creation of structurally similar compounds. | Exploration of new biological activities and mechanisms of action. |

| Hybrid Molecules | Combination with other active compounds. | Synergistic therapeutic effects and targeted delivery. |

| Prodrug Design | Inactive precursors that are activated in the body. | Improved pharmacokinetics and bioavailability. |

Exploration of Additional Biological Activities and Mechanistic Insights

While the anti-cancer properties of compounds from Marsdenia tenacissima are a primary focus, the complex structure of Marsdenoside F suggests it may possess other biological activities worth exploring. researchgate.netbotanyjournals.com Comprehensive screening of Marsdenoside F against a wide range of biological targets could uncover novel therapeutic applications. researchgate.net

Initial research into related compounds from the same plant has indicated potential anti-inflammatory and immunomodulatory effects. researchgate.netnih.gov Further investigation is needed to determine if Marsdenoside F shares these properties. Understanding the full spectrum of its biological activity is crucial for maximizing its therapeutic potential.

Delving deeper into the molecular mechanisms of action is another critical research trajectory. While some studies have implicated pathways like the Hippo-YAP and PI3K/AKT signaling pathways in the anti-tumor effects of Marsdenia tenacissima extracts, the specific targets of Marsdenoside F are not fully elucidated. researchgate.netnih.gov Advanced techniques such as proteomics, genomics, and metabolomics can be employed to identify the direct molecular targets and downstream signaling cascades affected by Marsdenoside F. This knowledge is fundamental for rational drug design and for predicting potential synergistic combinations with other drugs. nih.gov

Unexplored Potential of Marsdenoside F:

| Potential Biological Activity | Rationale for Exploration |

| Anti-inflammatory | Other compounds from Marsdenia tenacissima show this activity. researchgate.net |

| Immunomodulatory | Extracts from the plant have shown effects on the immune system. nih.govresearchgate.net |

| Antiviral | The structural class of steroidal glycosides has shown antiviral potential. mdpi.com |

| Neuroprotective | Traditional uses of the plant hint at effects on the nervous system. botanyjournals.com |

Sustainable Sourcing and Cultivation of Marsdenia tenacissima for Marsdenoside F Production

The increasing demand for medicinal compounds derived from Marsdenia tenacissima raises concerns about the sustainability of its sourcing. google.com Wild harvesting of the plant is often unsustainable and can lead to the depletion of natural populations. google.com Therefore, developing sustainable cultivation methods is essential for the long-term production of Marsdenoside F and other valuable compounds from this plant.

Research into the agro-techniques for Marsdenia tenacissima is crucial. This includes optimizing growing conditions such as soil type, climate, and light exposure to maximize the yield of the plant and its bioactive constituents. pfaf.org Studies have shown that sandy-loam soil and a tropical or subtropical climate are suitable for its growth. Propagation can be achieved through both seeds and vegetative cuttings, with vegetative propagation being more cost-effective.

Biotechnological approaches also offer promising avenues for sustainable production. nih.gov Plant tissue culture techniques, such as micropropagation, can be used for the large-scale, rapid propagation of high-yielding plant varieties. google.com Furthermore, cell and hairy root cultures could be explored as a means to produce Marsdenoside F in a controlled laboratory environment, independent of geographical and climatic constraints. Fermentation techniques using microorganisms like Ganoderma lucidum have also been shown to biotransform and increase the yield of certain saponins (B1172615) from Marsdenia tenacissima. frontiersin.orgjove.comjove.com

Strategies for Sustainable Production:

| Strategy | Description | Advantages |

| Optimized Cultivation | Developing best practices for farming Marsdenia tenacissima. | Consistent and high-yield supply, conservation of wild populations. |

| Plant Tissue Culture | In vitro propagation of plant cells, tissues, or organs. google.com | Rapid, large-scale production of genetically uniform plants. |

| Cell and Hairy Root Cultures | Growing plant cells or roots in bioreactors. | Controlled production of specific compounds, independent of whole plants. |

| Fermentation | Using microorganisms to biotransform plant material. jove.comjove.com | Increased yield and potential for novel compound generation. |

Development of Advanced Delivery Systems for Enhanced Efficacy in Pre-clinical Models

The therapeutic efficacy of Marsdenoside F in pre-clinical models can be significantly influenced by its delivery system. mdpi.comnih.gov Advanced drug delivery systems aim to improve the solubility, stability, and bioavailability of therapeutic agents, as well as to enable targeted delivery to specific tissues or cells. nih.govbccresearch.comnih.gov

For a compound like Marsdenoside F, which may have low bioavailability, encapsulation in nanocarriers such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles could enhance its absorption and circulation time in the body. nih.govbccresearch.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to direct them to tumor sites, thereby increasing the local concentration of the drug and minimizing systemic exposure. nih.govnih.gov

The development of these advanced formulations requires careful characterization and testing in pre-clinical models. mdpi.comnih.gov Studies would need to evaluate the pharmacokinetics, biodistribution, and therapeutic efficacy of the formulated Marsdenoside F compared to the free compound. The use of animal models of relevant diseases, such as cancer, is essential to demonstrate the enhanced efficacy and potential for clinical translation. nih.govnih.gov

Advanced Delivery Systems for Marsdenoside F:

| Delivery System | Description | Potential Benefits |

| Liposomes | Vesicles composed of a lipid bilayer. | Improved solubility and biocompatibility. |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled release and targeting capabilities. nih.gov |

| Solid Lipid Nanoparticles | Nanoparticles made from solid lipids. | High stability and drug loading capacity. |

| Targeted Nanocarriers | Nanoparticles with surface ligands for specific cell recognition. | Enhanced delivery to target tissues, reduced side effects. nih.gov |

Q & A

Q. How is Marsdenoside F chemically identified and validated in plant extracts?

Methodological Answer:

- Techniques : Combine chromatographic separation (e.g., HPLC, TLC) with spectroscopic validation (NMR, MS) to confirm molecular structure (C₃₉H₆₀O₁₄) and purity .

- Validation : Cross-reference spectral data with published libraries or prior studies on structurally related Marsdenosides (e.g., Marsdenoside B) to resolve ambiguities in functional group assignments .

- Quantification : Use calibration curves with authentic standards to determine extraction yields and batch consistency.

Q. What experimental approaches are used to elucidate the stereochemistry of Marsdenoside F?

Methodological Answer:

- X-ray crystallography : Resolve 3D conformation if single crystals are obtainable.

- Circular Dichroism (CD) : Compare optical activity with known stereoisomers to infer chiral centers.

- Computational modeling : Apply density functional theory (DFT) to predict stable conformers and validate against experimental data .

Advanced Research Questions

Q. How to design a bioactivity study to assess Marsdenoside F’s cytotoxicity across tumor cell lines?

Methodological Answer:

- Cell line selection : Prioritize lines with documented sensitivity to Marsdenosides (e.g., HT-29, MGC-803) and include non-cancerous controls to evaluate selectivity .

- Dose optimization : Conduct pilot studies to determine IC₅₀ ranges (e.g., 25–50 μg/mL) and exposure times (24–72 hrs).

- Assay controls : Include positive controls (e.g., cisplatin) and vehicle controls to normalize solvent effects .

Q. What strategies are employed to resolve contradictions in Marsdenoside F’s reported bioactivity across studies?

Methodological Answer:

- Meta-analysis : Systematically compare experimental variables (e.g., cell culture conditions, purity thresholds) that may explain discrepancies in IC₅₀ values .

- Replication studies : Independently validate key findings using standardized protocols (e.g., MTT assay parameters) and shared reference samples .

- Data triangulation : Integrate cytotoxicity data with omics analyses (e.g., transcriptomics) to identify confounding factors like off-target effects .

Q. How to investigate Marsdenoside F’s mechanism of action beyond cytotoxicity assays?

Methodological Answer:

- Pathway inhibition : Use kinase activity profiling (e.g., tyrosine kinase assays) to identify molecular targets .

- Gene silencing : Apply CRISPR/Cas9 or siRNA to knock down suspected targets (e.g., apoptosis regulators) and assess rescue effects.

- Metabolomics : Track metabolic shifts in treated cells via LC-MS to map downstream effects .

Q. What methodologies are critical for evaluating Marsdenoside F’s stability under experimental conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat, light, and varied pH levels, monitoring degradation products via HPLC .

- Long-term stability : Store samples at -80°C and assess potency at intervals (e.g., 1, 3, 6 months) to establish shelf-life guidelines.

- Solvent compatibility : Test solubility in DMSO, ethanol, and aqueous buffers to avoid precipitation in bioassays .

Translational and Ethical Considerations

Q. How to transition Marsdenoside F from in vitro to in vivo efficacy studies?

Methodological Answer:

- Animal models : Select xenograft models (e.g., HT-29 xenografts in nude mice) with dosing regimens adjusted for bioavailability .

- Toxicity screening : Conduct acute and subchronic toxicity tests (OECD guidelines) to establish safe dosing thresholds.

- Ethical compliance : Secure IRB/IACUC approvals for humane endpoints and tissue collection protocols .

Q. What computational tools are used to predict Marsdenoside F’s structure-activity relationships (SAR)?

Methodological Answer:

- QSAR modeling : Train regression models using descriptors (e.g., logP, polar surface area) and bioactivity data from analogs.

- Molecular docking : Simulate binding interactions with putative targets (e.g., kinase domains) using AutoDock or Schrödinger .

- Validation : Cross-check predictions with experimental mutagenesis or competitive binding assays .

Data Presentation and Reproducibility

Q. How to ensure reproducibility in Marsdenoside F research across laboratories?

Methodological Answer:

- Detailed protocols : Publish step-by-step extraction, purification, and assay procedures with equipment specifications (e.g., HPLC gradients) .

- Open data : Share raw spectra, chromatograms, and dose-response curves via repositories like Zenodo.

- Collaborative validation : Engage multi-lab consortia to replicate key findings under harmonized conditions .

Q. What statistical methods are appropriate for analyzing dose-dependent effects of Marsdenoside F?

Methodological Answer:

- Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism or R.

- Error analysis : Report standard deviations from triplicate experiments and use ANOVA for multi-group comparisons .

- Power calculations : Predefine sample sizes to ensure detectable effect sizes (α=0.05, power=0.8) .

Ethical and Regulatory Compliance

Q. How to address ethical concerns when using human-derived specimens in Marsdenoside F research?

Methodological Answer:

- Informed consent : Obtain explicit consent for secondary use of biospecimens, detailing research aims and data anonymization .

- IRB oversight : Submit protocols for review, especially for studies involving vulnerable populations or genetic data .

- Data security : Encrypt datasets containing patient identifiers and restrict access to authorized personnel .

Retrosynthesis Analysis